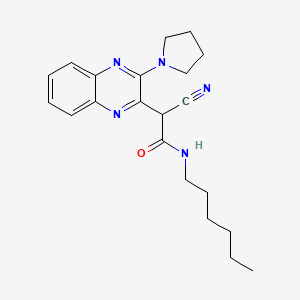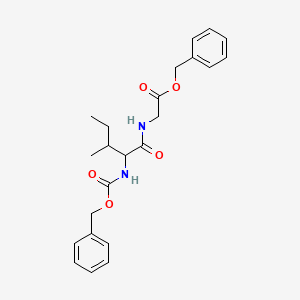
2-cyano-N-hexyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, pyrrolidine, and hexylamine. The reaction conditions may involve:
Step 1: Formation of the quinoxaline core through condensation reactions.
Step 2: Introduction of the pyrrolidine moiety via nucleophilic substitution.
Step 3: Attachment of the hexyl group through alkylation reactions.
Step 4: Final cyano group introduction using cyanation reagents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The pyrrolidine and hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE
- 2-CYANO-N-HEXYL-2-(3-PIPERIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE
- 2-CYANO-N-HEXYL-2-(3-MORPHOLIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE
Uniqueness
2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H27N5O |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
2-cyano-N-hexyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C21H27N5O/c1-2-3-4-7-12-23-21(27)16(15-22)19-20(26-13-8-9-14-26)25-18-11-6-5-10-17(18)24-19/h5-6,10-11,16H,2-4,7-9,12-14H2,1H3,(H,23,27) |
Clave InChI |
GVYUAJWHAXPHER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)



![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)


![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)


